Di(thiophen-3-yl)methanone
Overview
Description
Di(thiophen-3-yl)methanone, also known as bis(3-thienyl) ketone, is an organic compound with the molecular formula C₉H₆OS₂. It consists of two thiophene rings connected by a carbonyl group. Thiophene derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science due to their unique electronic properties and structural versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions: Di(thiophen-3-yl)methanone can be synthesized through various methods. One common approach involves the reaction of thiophen-3-yl lithium with carbon dioxide, followed by acidification to yield the desired ketone . Another method includes the reaction of thiophen-3-yl magnesium bromide with carbon dioxide, followed by hydrolysis .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity, often involving the use of inert atmospheres and controlled temperatures .
Chemical Reactions Analysis
Types of Reactions: Di(thiophen-3-yl)methanone undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated, nitro-substituted, and alkyl-substituted thiophenes.
Scientific Research Applications
Di(thiophen-3-yl)methanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of di(thiophen-3-yl)methanone and its derivatives often involves interactions with biological targets such as enzymes and receptors. The thiophene ring’s electron-rich nature allows for π-π interactions and hydrogen bonding with target molecules, influencing their activity and function . In organic electronics, the compound’s conjugated system facilitates charge transport and enhances the performance of electronic devices .
Comparison with Similar Compounds
Thiophene: A simpler analog with a single thiophene ring.
Benzothiophene: Contains a fused benzene and thiophene ring system.
Thienothiophene: Consists of two fused thiophene rings.
Comparison: Di(thiophen-3-yl)methanone is unique due to the presence of two thiophene rings connected by a carbonyl group, which imparts distinct electronic properties and reactivity compared to its simpler analogs . This structural feature makes it particularly valuable in the synthesis of conjugated polymers and advanced materials for electronic applications .
Biological Activity
Di(thiophen-3-yl)methanone, a compound belonging to the thiophene family, has garnered attention in recent years due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds, supported by relevant data and case studies.
Chemical Structure and Properties
This compound is characterized by two thiophene rings attached to a carbonyl group. This unique structure contributes to its biological activity, particularly through interactions with various biological targets. The electron-rich nature of the thiophene rings facilitates π-π interactions and hydrogen bonding with proteins and enzymes, influencing their activity and function.
The biological activity of this compound can be attributed to several key mechanisms:
- Induction of Apoptosis : The compound has been shown to induce programmed cell death in cancer cells by activating caspases and other apoptotic proteins .
- Growth Inhibition : this compound inhibits cell proliferation by interfering with the cell cycle, leading to cell cycle arrest at specific phases .
- Cytogenetic Damage : It causes cytogenetic damage, evidenced by micronuclei formation, which contributes to its anticancer effects .
Anticancer Activity
This compound exhibits significant anticancer properties, particularly against brain cancer cell lines such as T98G. In vitro studies have demonstrated that treatment with this compound leads to:
- Cell Death : High concentrations (>20 µg/mL) resulted in significant cytotoxic effects on T98G cells while showing less toxicity towards normal human HEK cells .
- Growth Inhibition : The growth inhibition was assessed using the sulforhodamine B assay, revealing a dose-dependent response .
Antimicrobial Activity
Research indicates that this compound and its derivatives possess antimicrobial properties. They have been evaluated against various pathogens, showing effectiveness in inhibiting bacterial and fungal growth .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with similar thiophene derivatives:
Compound | Anticancer Activity | Antimicrobial Activity | Key Features |
---|---|---|---|
This compound | High | Moderate | Induces apoptosis |
Di(3-thienyl)methanol | Moderate | Moderate | Hydroxyl group enhances reactivity |
Di(3-thienyl)methane | Low | Low | Lacks hydroxyl group |
Case Studies
Several studies have documented the efficacy of this compound:
- Study on T98G Cells : A study demonstrated that this compound significantly inhibited the growth of T98G brain cancer cells, with IC50 values indicating potent activity compared to control groups .
- Antimicrobial Efficacy : Another investigation reported that derivatives of this compound exhibited promising results against various bacterial strains, highlighting their potential as novel antimicrobial agents .
Properties
IUPAC Name |
di(thiophen-3-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6OS2/c10-9(7-1-3-11-5-7)8-2-4-12-6-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMZGPSYPUIIRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(=O)C2=CSC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40341540 | |
Record name | Di(3-thienyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40341540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26453-81-6 | |
Record name | Di(3-thienyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40341540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 26453-81-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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